

A Technical Guide to the Spectroscopic Characterization of 2-Amino-4'-fluorobenzophenone

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Compound of Interest

Compound Name: **2-Amino-4'-fluorobenzophenone**

Cat. No.: **B132669**

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Introduction

2-Amino-4'-fluorobenzophenone is a substituted benzophenone derivative of significant interest in medicinal chemistry and materials science. Its structural features, including an aminophenyl ring and a fluorophenyl ring connected by a carbonyl group, make it a versatile precursor in the synthesis of various pharmaceuticals and functional materials.^[1] This guide provides an in-depth analysis of the core spectroscopic data of **2-Amino-4'-fluorobenzophenone**, offering a foundational understanding for its identification, characterization, and application in research and development.

This document delves into the key spectroscopic techniques used to elucidate the structure of **2-Amino-4'-fluorobenzophenone**: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each section will detail the experimental methodology, a comprehensive interpretation of the spectral data, and a summary of the key findings.

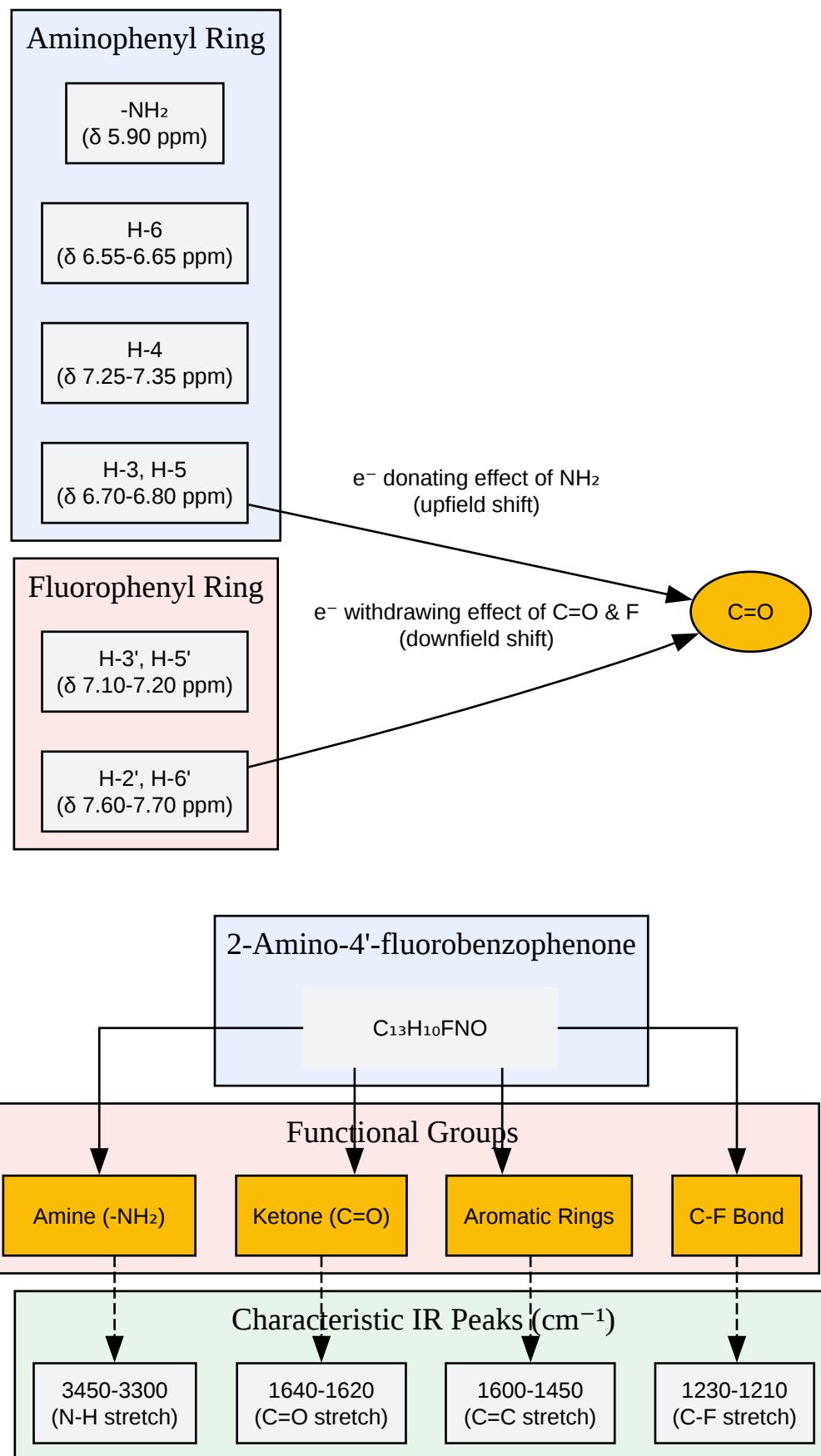
Physicochemical Properties

A summary of the key physicochemical properties of **2-Amino-4'-fluorobenzophenone** is presented below.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₀ FNO	[2] [3]
Molecular Weight	215.22 g/mol	[2] [3]
CAS Number	3800-06-4	[2] [4]
Appearance	Off-white to pale yellow crystalline powder	[5]
Melting Point	122-128 °C	[4]
Solubility	Soluble in DMSO, methanol; slightly soluble in water and chloroform.	[1] [4] [5]

Molecular Structure

The structural representation of **2-Amino-4'-fluorobenzophenone** is crucial for understanding its spectroscopic characteristics.



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References

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